6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core. This structure is substituted with bromine at the 6-position and a methoxy group at the 7-position. Triazolopyridines are recognized for their broad pharmaceutical applications, including roles as antibacterial, antifungal, and anticancer agents . The bromine and methoxy substituents likely influence its electronic properties, solubility, and biological interactions, making it a candidate for targeted drug discovery.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-7-10-9-4-11(7)3-5(6)8/h2-4H,1H3 |
InChI Key |
FGJVNFBVDXMJED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN=CN2C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Material Sciences: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways. For example, it has been shown to act as an inhibitor for enzymes like JAK1 and JAK2 .
Comparison with Similar Compounds
6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Bromine at position 6 and a pyridine-4-yl group at position 3.
- Synthesis: Synthesized via oxidative cyclization using N-chlorosuccinimide (NCS) under mild conditions. Crystallized in the monoclinic space group $ P2_1/c $, with unit cell parameters $ a = 14.3213(11) \, \text{Å}, V = 1241.62(14) \, \text{Å}^3 $, and $ \beta = 100.265(6)^\circ $ .
- Key Difference : The pyridyl substituent at position 3 enhances π-π stacking interactions compared to the methoxy group in the target compound.
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Bromine at position 7 and chlorine at position 3 (CAS 1020036-52-5).
- Properties: Molecular formula $ C6H3BrClN_3 $, molar mass 241.47 g/mol.
- Key Difference : Positional isomerism (6- vs. 7-bromo) may alter biological activity due to steric and electronic effects.
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Cyclopropyl group at position 3 (CAS 668990-80-5).
- Synthesis : High-yield methods via cyclopropane ring introduction. Molecular weight 238.08 g/mol .
- Key Difference : The cyclopropyl group enhances metabolic stability compared to methoxy, a feature critical for in vivo drug efficacy.
Antifungal Derivatives
- 3-(4-Methoxybenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a) : Exhibited 81% yield and melting point 169–170°C. The methoxybenzylthio group contributes to antifungal activity through hydrophobic interactions .
- 6-Bromo-7-methoxy- derivative : The methoxy group at position 7 may adopt a conformation perpendicular to the triazolopyridine ring, optimizing receptor binding, as seen in active antifungal analogs .
mGluR2 Receptor Modulators
- Patent WO 2015032790: Triazolopyridines with sulfonamide substituents act as positive allosteric modulators of mGluR2 receptors. The bromine in 6-Bromo-7-methoxy- derivatives could enhance binding affinity compared to non-halogenated analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents | Biological Activity |
|---|---|---|---|---|---|
| 6-Bromo-7-methoxy- (Target) | C₇H₅BrN₃O | 231.04 | Not reported | 6-Br, 7-OMe | Potential anticancer, antifungal |
| 6-Bromo-3-methyl- (CAS 108281-78-3) | C₇H₆BrN₃ | 212.05 | Not reported | 6-Br, 3-Me | Unknown |
| 7-Bromo-3-chloro- (CAS 1020036-52-5) | C₆H₃BrClN₃ | 241.47 | Not reported | 7-Br, 3-Cl | Enzyme inhibition |
| 3-(Pyridine-4-yl)-6-bromo- (from [1]) | C₁₁H₇BrN₄ | 275.10 | Not reported | 6-Br, 3-pyridyl | Structural studies |
Crystallographic and Conformational Insights
- The bromine atom in 6-Bromo-3-(pyridine-4-yl)- derivatives induces a planar triazolopyridine ring system, with a 30.41° angle between the triazolopyridine and pyridyl planes .
- Methoxy groups (as in 7-methoxy derivatives) may adopt perpendicular conformations relative to the core structure, enhancing interactions with biological targets .
Biological Activity
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 228.05 g/mol. Its structure includes a triazole ring fused with a pyridine moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrN3O |
| Molecular Weight | 228.05 g/mol |
| CAS Number | 1427324-17-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
Research indicates that compounds within the triazolo-pyridine class exhibit diverse biological activities, including:
- Antimicrobial Activity : Triazolo derivatives have shown significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MIC) effective against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation and survival.
- Neuroprotective Effects : Certain triazolo compounds have exhibited neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- A study highlighted the compound's ability to inhibit specific enzymes involved in cancer progression. The inhibition was quantified using assays that measured enzyme activity in vitro.
- Another research effort focused on the compound's interaction with cellular pathways associated with inflammation and oxidative stress. The findings suggested that it could modulate these pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Modifications at various positions on the triazole and pyridine rings can lead to enhanced potency or selectivity for specific biological targets.
Key Modifications:
- Bromine Substitution : The presence of bromine at position 6 appears to enhance the compound's antimicrobial properties.
- Methoxy Group : The methoxy group at position 7 is critical for maintaining favorable interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
